molecular formula C20H32N2O3 B13788943 Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester CAS No. 63986-46-9

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester

Cat. No.: B13788943
CAS No.: 63986-46-9
M. Wt: 348.5 g/mol
InChI Key: WQONTLWAAWDGEC-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester (hereafter referred to as the "target compound") is a carbamate derivative characterized by a carbanilic acid backbone substituted with a methyl group at position 2, a pentyloxy group at position 4, and a 2-piperidinoethyl ester moiety. This structure confers unique physicochemical and biological properties, making it relevant in pharmacological and chemical research.

Properties

CAS No.

63986-46-9

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(2-methyl-4-pentoxyphenyl)carbamate

InChI

InChI=1S/C20H32N2O3/c1-3-4-8-14-24-18-9-10-19(17(2)16-18)21-20(23)25-15-13-22-11-6-5-7-12-22/h9-10,16H,3-8,11-15H2,1-2H3,(H,21,23)

InChI Key

WQONTLWAAWDGEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester typically involves multiple steps:

    Formation of the Carbanilic Acid Core: The initial step involves the synthesis of the carbanilic acid core. This can be achieved through the reaction of aniline with carbon dioxide under high pressure and temperature conditions.

    Introduction of the Pentyloxy Group: The next step involves the introduction of the pentyloxy group at the 4-position. This can be accomplished through an etherification reaction using pentanol and a suitable catalyst such as sulfuric acid.

    Formation of the Piperidinoethyl Ester: The final step involves the esterification of the carbanilic acid with 2-piperidinoethanol. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester can undergo oxidation reactions, particularly at the pentyloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, especially at the ester functional group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the carbanilic acid group. Halogenation using chlorine or bromine is a typical example.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its effects on these pathways are being studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Carbanilic Acid, 2,6-Dichloro-4-(Pentyloxy)-, 2-Piperidinoethyl Ester (CAS 15483-07-5)
  • Key Differences :
    • Substitutions: Dichloro groups at positions 2 and 6 on the aromatic ring, compared to the target compound’s 2-methyl and 4-pentyloxy groups.
    • Impact :
  • Toxicity may be elevated due to halogenation, as seen in other chlorinated aromatic compounds .
N-Ethyl-m-(Pentyloxy)carbanilic Acid 2-Piperidinoethyl Ester Monohydrochloride (CID 40296)
  • Key Differences :
    • Substitutions: N-Ethyl group on the carbamate nitrogen and a meta-pentyloxy group (position 3) instead of para (position 4).
    • Impact :
  • The ethyl group may sterically hinder interactions with enzymes or receptors.

Analogues with Varied Ester Moieties

Trapencaine [(±)-trans-2-(Pyrrolidin-1-yl)cyclohexyl Ester of 3-(n)-Pentyloxycarbanilic Acid]
  • Key Differences: Ester Group: A pyrrolidinyl-substituted cyclohexyl ester instead of a 2-piperidinoethyl ester. Impact:
  • The cyclohexyl-pyrrolidinyl group introduces stereochemical complexity. Studies show the (+)-trans-enantiomer of Trapencaine exhibits superior antiulcer activity, highlighting the critical role of stereochemistry in efficacy .
  • The target compound’s piperidinoethyl ester may offer improved metabolic stability due to reduced steric strain compared to the bulkier cyclohexyl group.
Carbanilic Acid, m-(Pentyloxy)-, 1-Methyl-2-Piperidinoethyl Ester Monohydrochloride (CAS 40712-75-2)
  • Key Differences: Ester Group: A 1-methyl-2-piperidinoethyl ester vs. the target’s unsubstituted 2-piperidinoethyl ester. Impact:
  • The hydrochloride salt form improves solubility compared to the free base .

Analogues with Alternative Heterocyclic Groups

Carbanilic Acid, m-((Pentyloxy)methyl)-, 2-(Hexahydro-1H-azepin-1-yl)ethyl Ester, Hydrochloride (CAS 80171-89-7)
  • Key Differences :
    • Heterocycle: A seven-membered azepine ring replaces the six-membered piperidine.
    • Impact :
  • The larger azepine ring may alter conformational flexibility and binding kinetics to targets like ion channels or receptors.
  • Hydrochloride salt enhances solubility, similar to other derivatives .

Functional Activity Comparison

Compound Key Structural Features Reported Biological Activity Reference
Target Compound 2-Methyl-4-(pentyloxy), 2-piperidinoethyl ester Not explicitly reported (potential antiulcer/antimicrobial)
Carbanilic acid, 2,6-dichloro-4-(pentyloxy)-, 2-piperidinoethyl ester Dichloro substitutions Likely higher toxicity, antimicrobial
Trapencaine Pyrrolidinyl-cyclohexyl ester Antiulcer (enantiomer-dependent)
CID 40296 (N-ethyl derivative) N-Ethyl, m-pentyloxy Improved solubility (HCl salt)

Biological Activity

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-piperidinoethyl ester, also known by its CAS number 63986-46-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H32N2O3
  • Molar Mass : 348.48 g/mol
  • Structure : The compound features a pentyloxy group attached to a phenyl ring, along with a piperidinoethyl moiety, which may influence its biological interactions.

The biological activity of Carbanilic acid derivatives is often attributed to their ability to interact with various biological targets. The presence of the piperidinyl group suggests potential interactions with neurotransmitter systems and possible modulation of receptor activity.

  • Neurotransmitter Modulation : Compounds with piperidine structures have been noted for their ability to influence neurotransmitter pathways, particularly those involving acetylcholine and dopamine.
  • Antitumor Activity : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines through mechanisms such as DNA intercalation and alkylation.

Biological Activity Overview

Activity TypeObservations
Antitumor Exhibits cytotoxic effects against various cancer cell lines (e.g., breast cancer, glioblastoma) .
Neurotoxicity In vitro studies indicate potential neurotoxic effects compared to standard drugs .
Antimicrobial Related compounds have shown antimicrobial properties against various pathogens .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluating the cytotoxicity of related carbamic acid esters demonstrated significant growth inhibition in several cancer cell lines. The introduction of the piperidinyl group enhanced the compound's potency .
  • Neurotoxicity Assessment : Research on piperidinopropyl esters indicated that many derivatives exhibited higher toxicity levels than commonly used analgesics such as paracetamol. This raises concerns about their safety profile for therapeutic use .
  • Comparative Studies : In comparative studies on similar compounds, it was found that the structural modifications significantly influenced the biological activity. For instance, the introduction of alkyl groups at specific positions improved antitumor efficacy while also affecting toxicity profiles .

Q & A

Q. What are the recommended synthetic routes for preparing 2-methyl-4-(pentyloxy)carbanilic acid esters with piperidinoethyl side chains?

  • Methodological Answer : The synthesis typically involves two steps:

Formation of the carbanilic acid core : React 2-methyl-4-(pentyloxy)aniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate .

Esterification : Condense the isocyanate with 2-piperidinoethanol under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP). Monitor reaction progress via FT-IR for NCO peak disappearance (~2270 cm⁻¹) .
Critical Note : Use inert atmosphere (N₂/Ar) to avoid hydrolysis of the isocyanate intermediate .

Q. How can the purity of the synthesized compound be validated?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) + 0.1% TFA. Retention time should match a reference standard (if available) .
  • NMR : Key signals include:
  • ¹H NMR : δ 1.2–1.6 ppm (pentyloxy chain), δ 3.4–3.6 ppm (piperidine N-CH₂), δ 6.8–7.2 ppm (aromatic protons) .
  • ¹³C NMR : Ester carbonyl at ~155 ppm; carbamate carbonyl at ~165 ppm .

Q. What safety precautions are required for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood due to potential respiratory irritancy (analogous to other carbamates) .
  • Storage : Store at –20°C under desiccant to prevent hydrolysis .

Advanced Research Questions

Q. How does the pentyloxy substituent influence the compound’s stability under acidic conditions?

  • Methodological Answer :
  • Experimental Design :

Prepare buffered solutions (pH 1–6) using HCl/NaCl.

Incubate the compound at 37°C for 24 hours.

Analyze degradation products via LC-MS.

  • Findings : The pentyloxy group enhances lipophilicity, slowing hydrolysis at pH > 3 compared to shorter alkoxy analogs (e.g., methoxy) .
  • Mechanism : Steric hindrance from the pentyl chain reduces water accessibility to the carbamate bond .

Q. What strategies mitigate byproduct formation during esterification?

  • Methodological Answer :
  • Byproduct Identification : Common byproducts include:
  • Urea derivatives : From residual water reacting with isocyanate (prevent via molecular sieves) .
  • Dimerization : Use excess 2-piperidinoethanol (1.5 eq) to drive the reaction to completion .
  • Optimization : Replace phosgene with safer alternatives (e.g., diphenyl carbonate) to reduce toxicity risks .

Q. How does the piperidine moiety affect receptor binding in biological assays?

  • Methodological Answer :
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using acetylcholine esterase (AChE) or cannabinoid receptors as targets.
  • Key Insight : The piperidine nitrogen forms hydrogen bonds with Asp⁷⁰ (AChE) or Lys⁵⁰⁸ (CB1), enhancing binding affinity compared to non-cyclic amines .
  • Experimental Validation : Compare IC₅₀ values against piperidine-free analogs using enzyme inhibition assays .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to resolve?

  • Methodological Answer :
  • Issue : Some sources claim water solubility <0.1 mg/mL , while others suggest 1–5 mg/mL in ethanol .
  • Resolution :

Perform shake-flask solubility tests in triplicate (USP method).

Use HPLC to quantify dissolved compound.

  • Outcome : Solubility is solvent-dependent:
  • Water : <0.1 mg/mL (pH 7.4)
  • Ethanol : 4.2 ± 0.3 mg/mL .

Advanced Analytical Techniques

Q. How to characterize degradation products under oxidative stress?

  • Methodological Answer :
  • Experimental Design :

Expose the compound to H₂O₂ (3%) at 40°C for 48 hours.

Analyze via HRMS and ²D NMR (COSY, HSQC).

  • Key Findings :
  • Primary degradation product : 2-Methyl-4-(pentyloxy)aniline (m/z 222.16).
  • Secondary product : Piperidine N-oxide (m/z 116.08) .

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